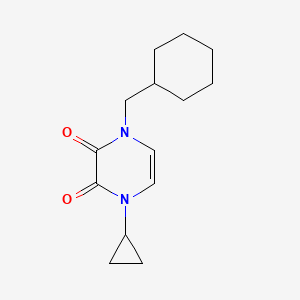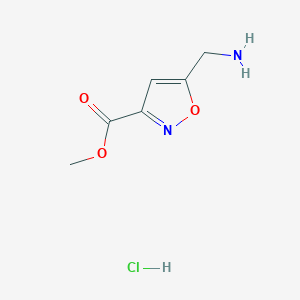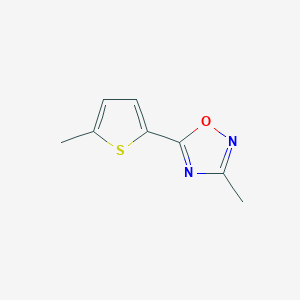
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(4-Aminophenoxy)cyclohexan-1-ol, also known as APHC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APHC is a chiral molecule with two stereoisomers, (1R,2R)-APHC and (1S,2S)-APHC, but only (1R,2R)-APHC has been found to exhibit biological activity.
Applications De Recherche Scientifique
Molecular Recognition
Optically pure derivatives of cyclohexan-1-ol have been employed as chiral solvating agents for molecular recognition. A study demonstrated that optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, obtained via simple chemical and bio-catalytic steps, was used for the discrimination of enantiomers of acids through NMR or fluorescence spectroscopy. This method facilitated the efficient detection of isomers for a variety of compounds, including α-substituted carboxylic acids, phosphoric acids, unprotected amino acids, and dipeptides, and allowed for quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).
Enantioselective Synthesis
Cyclohexan-1-ol derivatives have also been used as chiral auxiliaries in the enantioselective synthesis of α-hydroxy acids. Specifically, (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol and (1R,2R)-2-(4-phenylphenoxy)cyclohexan-1-ol were utilized for the first time as chiral auxiliaries in a study. The addition of alkylzinc chlorides to corresponding glyoxylates, followed by hydrolysis, provided (R)-α-hydroxy acids in high optical purities (Basavaiah & Krishna, 1995).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-aminophenoxy)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4,13H2/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFYABGGPNZRG-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2887279.png)

![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2887286.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2887290.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)
![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)
![Benzo[b]thiophen-2-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2887294.png)
![(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2887300.png)
![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2887301.png)